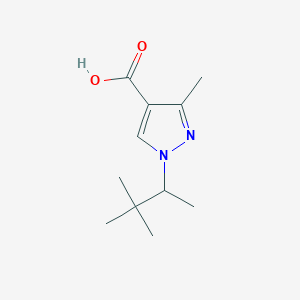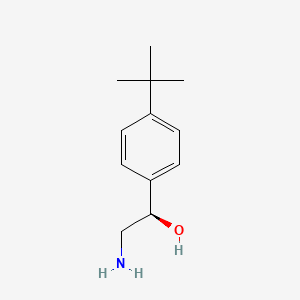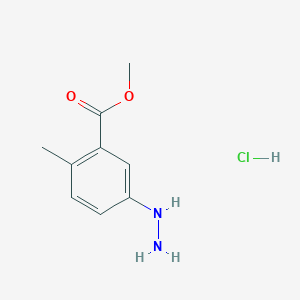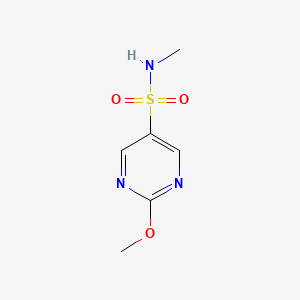
2-Methoxy-N-methylpyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methoxy-N-methylpyrimidine-5-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of methoxy and methyl groups to achieve the desired compound . Industrial production methods may include large-scale chemical reactions in controlled environments to ensure high purity and yield.
Chemical Reactions Analysis
2-Methoxy-N-methylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-N-methylpyrimidine-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methoxy-N-methylpyrimidine-5-sulfonamide can be compared with other similar compounds, such as:
- 2-Methoxy-N-methylpyrimidine-4-sulfonamide
- 2-Methoxy-N-methylpyrimidine-6-sulfonamide
- 2-Methoxy-N-ethylpyrimidine-5-sulfonamide
These compounds share similar structures but differ in the position of the sulfonamide group or the nature of the substituents.
Properties
Molecular Formula |
C6H9N3O3S |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
2-methoxy-N-methylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C6H9N3O3S/c1-7-13(10,11)5-3-8-6(12-2)9-4-5/h3-4,7H,1-2H3 |
InChI Key |
CTVATQFDEAQXRP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(N=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



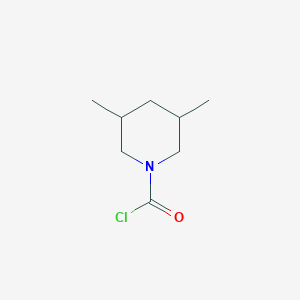
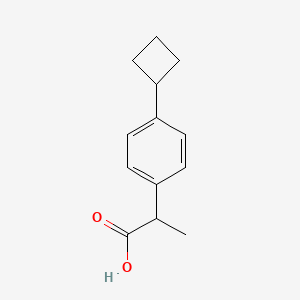
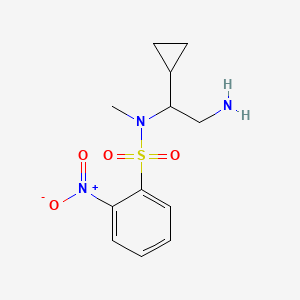

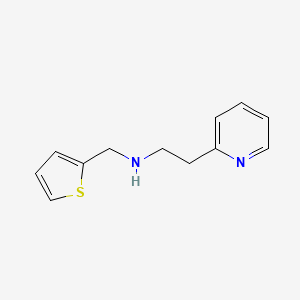
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)


amine](/img/structure/B13303950.png)
